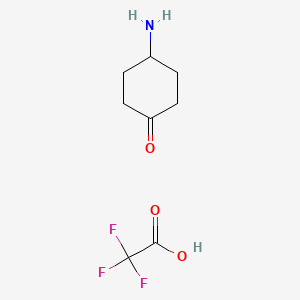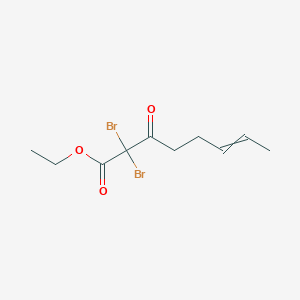
Ethyl 2,2-dibromo-3-oxooct-6-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,2-dibromo-3-oxooct-6-enoate is an organic compound with the molecular formula C10H14Br2O3. It is a derivative of octenoic acid, characterized by the presence of two bromine atoms and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2-dibromo-3-oxooct-6-enoate typically involves the bromination of ethyl 3-oxooct-6-enoate. The reaction is carried out under controlled conditions to ensure selective bromination at the 2,2-position. Common reagents used in this process include bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually performed at low temperatures to prevent over-bromination and to achieve high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure consistency and purity of the final product. The reaction mixture is typically subjected to purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2,2-dibromo-3-oxooct-6-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form ethyl 3-oxooct-6-enoate by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Major Products
Substitution: Formation of ethyl 2-azido-3-oxooct-6-enoate or ethyl 2-thiocyanato-3-oxooct-6-enoate.
Reduction: Formation of ethyl 3-oxooct-6-enoate.
Oxidation: Formation of 2,2-dibromo-3-oxooctanoic acid.
Aplicaciones Científicas De Investigación
Ethyl 2,2-dibromo-3-oxooct-6-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 2,2-dibromo-3-oxooct-6-enoate involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, making the compound reactive towards nucleophilic substitution. The ester functional group can undergo hydrolysis or transesterification under appropriate conditions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-bromo-3-oxooct-6-enoate: Lacks one bromine atom, leading to different reactivity and applications.
Ethyl 2,2-dichloro-3-oxooct-6-enoate: Contains chlorine atoms instead of bromine, resulting in different chemical properties.
Ethyl 3-oxooct-6-enoate: Lacks halogen atoms, making it less reactive in substitution reactions.
Uniqueness
Ethyl 2,2-dibromo-3-oxooct-6-enoate is unique due to the presence of two bromine atoms, which significantly enhance its reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions makes it versatile for different applications in research and industry.
Propiedades
Número CAS |
921226-73-5 |
|---|---|
Fórmula molecular |
C10H14Br2O3 |
Peso molecular |
342.02 g/mol |
Nombre IUPAC |
ethyl 2,2-dibromo-3-oxooct-6-enoate |
InChI |
InChI=1S/C10H14Br2O3/c1-3-5-6-7-8(13)10(11,12)9(14)15-4-2/h3,5H,4,6-7H2,1-2H3 |
Clave InChI |
MMXIOTDGLYBIGF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(=O)CCC=CC)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Methylbenzene-1-sulfonyl)amino]hexyl benzoate](/img/structure/B12623886.png)
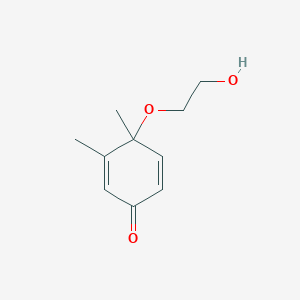
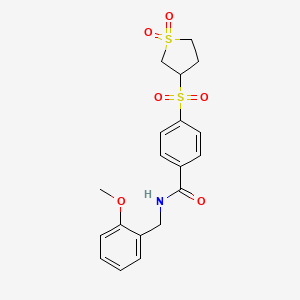

![(6R)-6-(4-Bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B12623907.png)

![2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12623914.png)
![2,2-Dimethyl-5-[2-(4-nitrophenyl)ethyl]-1,3-dioxane-4,6-dione](/img/structure/B12623922.png)
![5-Pyrimidinecarboxaldehyde, 4-amino-6-[[1-[(3-fluorophenyl)methyl]-1H-indazol-5-yl]amino]-, O-(2-methoxyethyl)oxime](/img/structure/B12623938.png)
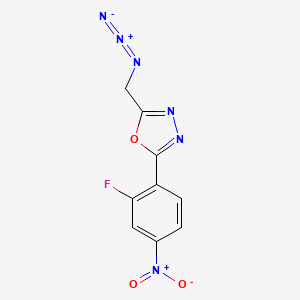
![3-[(4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino]propanenitrile](/img/structure/B12623944.png)
